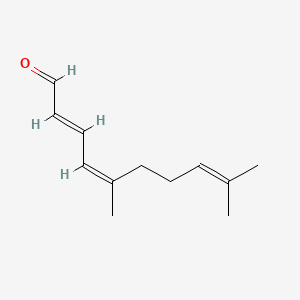
5,9-Dimethyldeca-2,4,8-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C12H18O. It is characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyldeca-2,4,8-trienal typically involves the use of citral as a starting material. The process includes several steps:
Aldol Condensation: Citral undergoes aldol condensation with acetaldehyde to form an intermediate compound.
Dehydration: The intermediate compound is then dehydrated to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common conditions include controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
5,9-Dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form an alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5,9-Dimethyldeca-2,4,8-trienoic acid.
Reduction: 5,9-Dimethyldeca-2,4,8-trienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5,9-Dimethyldeca-2,4,8-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5,9-Dimethyldeca-2,4,8-trienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The conjugated double bonds also play a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Citral: A precursor in the synthesis of 5,9-Dimethyldeca-2,4,8-trienal.
Geranial: An isomer of citral with similar properties.
Uniqueness
This compound is unique due to its specific structure, which includes three conjugated double bonds and an aldehyde group. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
6048-88-0 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(2E,4Z)-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C12H18O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7-8,10H,6,9H2,1-3H3/b5-4+,12-8- |
Clave InChI |
BSKPLLBQVGLMGO-OVWGVEBBSA-N |
SMILES isomérico |
CC(=CCC/C(=C\C=C\C=O)/C)C |
SMILES canónico |
CC(=CCCC(=CC=CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


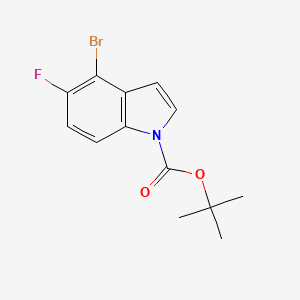
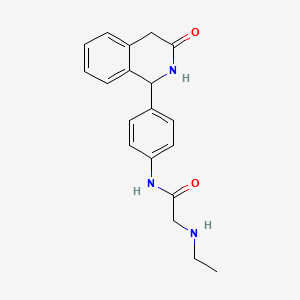
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
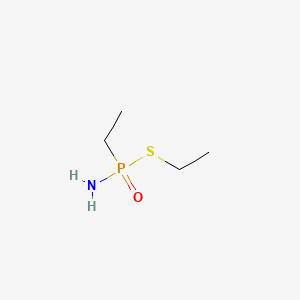
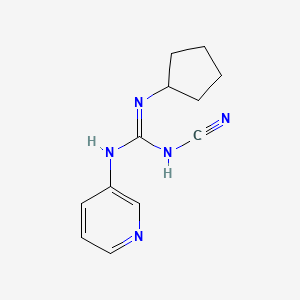
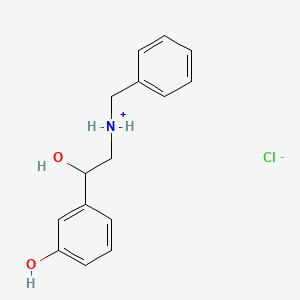
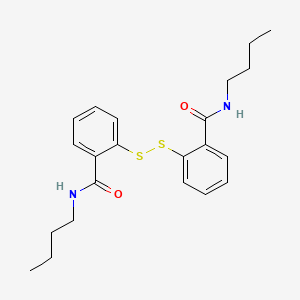
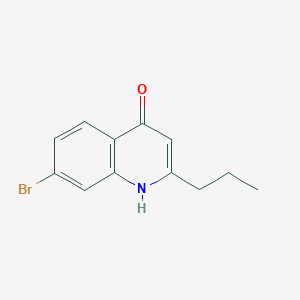
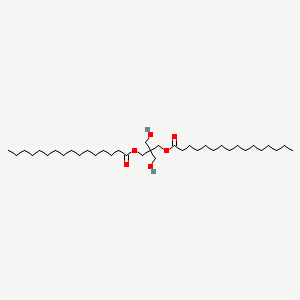
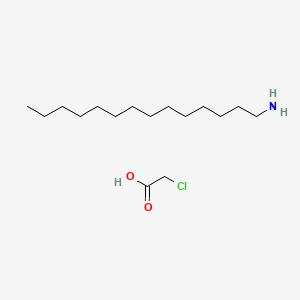

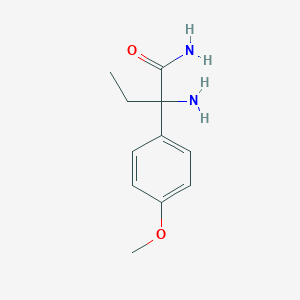

![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
